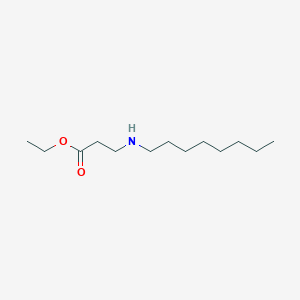

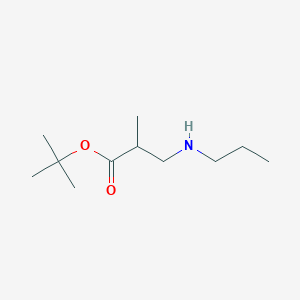

Ethyl 3-(octylamino)propanoate

Descripción general

Descripción

Ethyl 3-(octylamino)propanoate is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely known for their characteristic pleasant odors and are often responsible for the fragrances of fruits and flowers . They are used in a variety of applications, including perfumes and flavoring agents .

Molecular Structure Analysis

Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The exact molecular structure of Ethyl 3-(octylamino)propanoate is not directly available from the search results.Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions. They can participate in condensation reactions similar to the aldol reaction, known as Claisen Condensations . In these reactions, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Aplicaciones Científicas De Investigación

Medicine: Anticancer and Antimicrobial Agent Research

Ethyl 3-(octylamino)propanoate may be explored for its potential use in medicine due to the interest in heterocyclic compounds like it for their anticancer and antimicrobial properties . Research could focus on synthesizing derivatives and testing their efficacy against various cancer cell lines and bacterial strains.

Agriculture: Pesticide Formulation

In agriculture, this compound could be investigated as a pesticide component. Esters are known for their low toxicity to humans and high toxicity to pests, making them suitable for grain storage and crop protection .

Industrial Processes: Solvent Applications

The compound’s solvent properties could be utilized in industrial processes. Esters like Ethyl 3-(octylamino)propanoate are used to extract organic solutes from aqueous solutions, which could be beneficial in chemical synthesis and purification steps .

Environmental Science: Pollution Monitoring

In environmental science, the compound could be used in spectroscopic methods to monitor pollutants. Its unique spectroscopic signature could help in the qualitative analysis and quantitative detection of environmental contaminants .

Food Industry: Flavor Enhancements

Research in the food industry could involve using Ethyl 3-(octylamino)propanoate as a flavoring agent due to its ester group, which is often associated with pleasant aromas and tastes in food products .

Cosmetic Products: Fragrance Component

In the cosmetic industry, the compound could be investigated for its use as a fragrance component. Esters are commonly used for their pleasant scents and are found in various beauty and personal care products .

Propiedades

IUPAC Name |

ethyl 3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-3-5-6-7-8-9-11-14-12-10-13(15)16-4-2/h14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNNEUFDRYKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(octylamino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)

![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)

![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)

![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)

![tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340480.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)